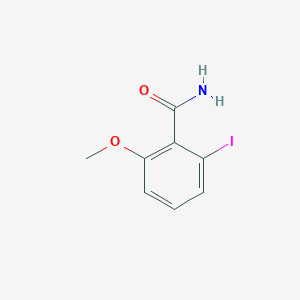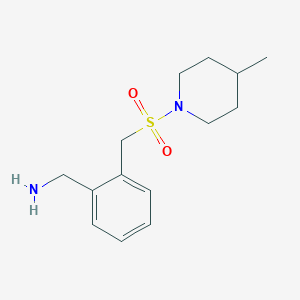
(R)-2-Amino-3-mesitylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-mesitylpropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a mesityl group, which is a substituted benzene ring with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-mesitylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the mesityl group, which is then attached to a propanoic acid backbone.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Amination: The amino group is introduced via a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-2-Amino-3-mesitylpropanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Synthesis: To enhance efficiency and scalability.
Automated Chiral Resolution: Using advanced chromatographic techniques.
Purification: Employing crystallization and recrystallization methods to obtain the hydrochloride salt in pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Primary amines.
Substitution Products: Halogenated or nitrated derivatives of the mesityl group.
Chemistry:
Chiral Building Block: Used in the synthesis of chiral molecules for asymmetric synthesis.
Ligand Synthesis: Acts as a precursor for the synthesis of chiral ligands used in catalysis.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural amino acids.
Protein Engineering: Utilized in the study of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-mesitylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances its binding affinity and specificity. The compound may act by:
Inhibition: Inhibiting enzyme activity by binding to the active site.
Activation: Activating receptors by mimicking natural ligands.
Pathways: Modulating signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
®-2-Amino-3-(4-methoxyphenyl)propanoic Acid: Similar structure but with a methoxy group instead of a mesityl group.
Aminoalkyl-H-phosphinic Acids: Analogues with phosphinic acid groups.
Uniqueness:
Mesityl Group: The presence of the mesityl group provides unique steric and electronic properties, enhancing its reactivity and specificity.
Chirality: The chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis.
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m1./s1 |
Clave InChI |
QRQGYGQQJMLUMX-RFVHGSKJSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)C[C@H](C(=O)O)N)C.Cl |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


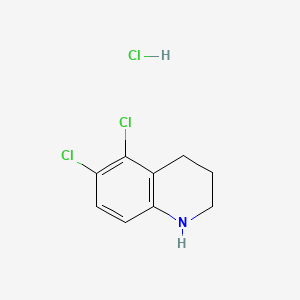

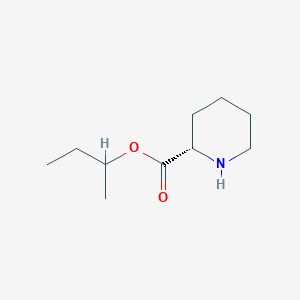
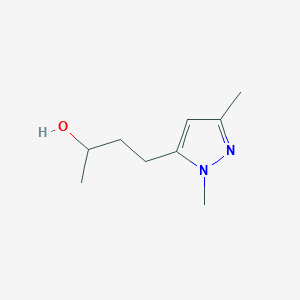


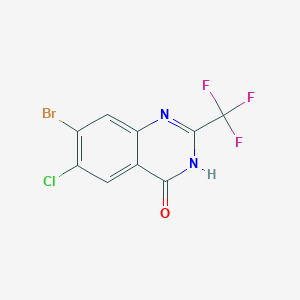
![Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13652154.png)
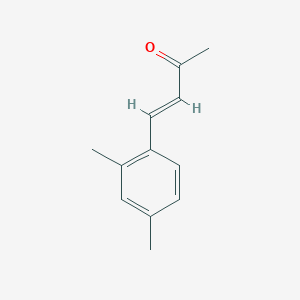
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)


